molecular formula C15H15ClN2O3 B2429568 (1R,2R,6S)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione CAS No. 318239-72-4

(1R,2R,6S)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione

Cat. No.: B2429568
CAS No.: 318239-72-4
M. Wt: 306.75
InChI Key: DCKWXMCHZLHISR-UPJWGTAASA-N
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Description

2-(4-chlorophenyl)hexahydropyrrolo[3’,4’:4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione is a complex heterocyclic compound that features a unique fused ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)hexahydropyrrolo[3’,4’:4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione typically involves multi-step processes that include cyclization reactions. One common approach involves the reaction of 4-chlorobenzaldehyde with appropriate amines and nitriles under specific conditions to form the desired fused ring system . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)hexahydropyrrolo[3’,4’:4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-chlorophenyl)hexahydropyrrolo[3’,4’:4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)hexahydropyrrolo[3’,4’:4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)hexahydropyrrolo[3’,4’:4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1R,2R,6S)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c16-9-4-6-10(7-5-9)18-14(19)12-11-3-1-2-8-17(11)21-13(12)15(18)20/h4-7,11-13H,1-3,8H2/t11-,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKWXMCHZLHISR-UPJWGTAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)[C@@H]3[C@H](O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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